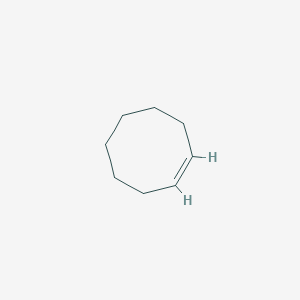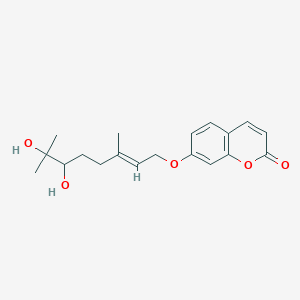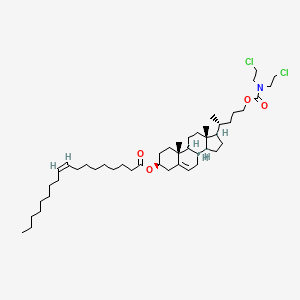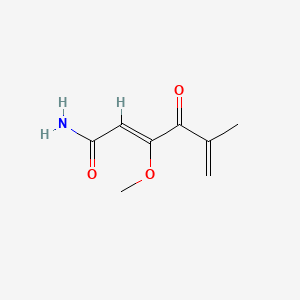
trans-Cyclooctene
Übersicht
Beschreibung
Trans-Cyclooctene is a cyclic hydrocarbon with the formula [– (CH 2) 6 CH=CH–], where the two C–C single bonds adjacent to the double bond are on opposite sides of the latter’s plane . It is a colorless liquid with a disagreeable odor . Trans-cyclooctenes are useful in strain-promoted, copper-free, click chemistry cycloaddition reactions with 1, 2, 4, 5-tetrazines .
Synthesis Analysis
This compound was first synthesized on a preparatory scale by Arthur C. Cope with a Hofmann elimination reaction of N,N,N -trimethylcyclooctylammonium iodide . The reaction gives a mixture of cis and trans isomers, and the trans isomer is selectively trapped as a complex with silver nitrate . Other methods exist where the trans isomer is synthesized from the cis isomer in several synthetic steps . For instance, it can be prepared in almost 100% yield by converting the cis isomer to 1,2-epoxycyclooctane (“cyclooctene oxide”) followed by reactions with lithium diphenylphosphide ( LiPPh 2) and with methyl iodide CH 3I .Molecular Structure Analysis
A planar arrangement of the ring carbons would be too strained, and therefore the stable conformations of the trans form have a bent (non-planar) ring . Computations indicate that the most stable “crown” conformation has the carbon atoms alternately above and below the plane of the ring . A “half-chair” conformation, with about 6 kcal/mol higher energy, has carbons 2,3,5,6, and 8 on the same side of the plane of carbons 1,4, and 7 .Chemical Reactions Analysis
Trans-cyclooctenes are useful in strain-promoted, copper-free, click chemistry cycloaddition reactions with 1, 2, 4, 5-tetrazines . This cyclooctene will react with tetrazine functionalized compounds or biomolecules, without the need for a catalyst, to result in a stable covalent linkage .Physical And Chemical Properties Analysis
This compound is a colorless liquid with a disagreeable odor . It has a chemical formula of C8H14 and a molar mass of 110.200 g·mol −1 . It has a density of 0.848 g/mL . Its melting point is −59 °C (−74 °F; 214 K) and boiling point is 143 °C (1 atm); 68-72 °C (100 torr) .Wissenschaftliche Forschungsanwendungen
Bioorthogonal Labeling
Trans-cyclooctene is highly effective in bioorthogonal labeling, particularly when reacting with s-tetrazines. This application is vital in chemical biology and nuclear medicine due to its rapid reactivity even at low concentrations, which is attributed to its strained alkene structure (Selvaraj & Fox, 2013).
Flow Photochemical Synthesis
Flow photochemical synthesis methods for trans-cyclooctenes have been developed, providing access to a variety of functionalized trans-cyclooctenes. These methods, involving metal complexation, have proven essential for scalable and efficient production, crucial for bioorthogonal chemistry applications (Pigga & Fox, 2019).
Catalysis in Halolactonization
Trans-cyclooctenes are utilized as efficient catalysts in halolactonizations, including bromolactonizations and iodolactonizations. The unique structure of this compound, especially its strained olefins, is essential for its excellent catalytic performance in these processes (Einaru et al., 2018).
Application in Tetrazine Ligation
This compound is notably used in tetrazine ligation, a bioorthogonal reaction that is remarkably fast and selective, even at low concentrations. This application is significant in protein modification and other biological contexts (Blackman et al., 2008).
Radiochemistry
In bioorthogonal radiochemistry, this compound plays a key role. The development of a carbon-11 labeled tetrazine that reacts with trans-cyclooctenol exemplifies its importance in conjugating radioactive probes to targeted vectors in medical imaging (Herth et al., 2013).
Polymerization
This compound is also significant in polymer science. Its polymerization, particularly in forming ring-opening metathesis polymers, is a focus in creating new materials with specific properties (Farrell & Beers, 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
cyclooctene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-2-4-6-8-7-5-3-1/h1-2H,3-8H2/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYYVOIYTNXXBN-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC=CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC/C=C/CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101316275 | |
| Record name | trans-Cyclooctene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
931-89-5 | |
| Record name | trans-Cyclooctene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=931-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-Cyclooctene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Cyclooctene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(Z)-6-[(1R,2R,5R)-2-[(4-phenylphenyl)methoxy]-5-piperidin-1-ylcyclopentyl]hex-4-enoic acid](/img/structure/B1233411.png)
![methyl 5-[(4R,5R)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-2-yl]pentanoate](/img/structure/B1233412.png)



